molecular formula C22H26N2O6S2 B2984873 N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide CAS No. 873010-68-5

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No.: B2984873
CAS No.: 873010-68-5
M. Wt: 478.58
InChI Key: DAVRYILDJRAQOS-UHFFFAOYSA-N
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Description

The compound “N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide” is a complex organic molecule. It contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), multiple methoxy groups (-OCH3), and a sulfonamide group (-SO2NH2). These functional groups suggest that the compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The electronic distribution and stereochemistry of these groups would significantly influence the compound’s reactivity and interactions with other molecules .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple methoxy groups could increase its solubility in organic solvents .

Scientific Research Applications

Structural Characterization and Tautomerism

The structural analysis and distinguishing of tautomerism in sulfonamide derivatives, such as those containing a thiazole moiety, can be achieved through advanced techniques. Studies like the one by Xiaozhou Li et al. (2014) illustrate the use of dispersion-corrected density functional theory (DFT-D) calculations and 13C solid-state NMR spectroscopy for understanding the crystal structure and tautomerism of sulfonamide compounds (Li et al., 2014).

Biological Activities: DNA Binding, Cleavage, and Anticancer Effects

Research on mixed-ligand copper(II)-sulfonamide complexes, as investigated by M. González-Álvarez et al. (2013), reveals the significant impact of the sulfonamide derivative on DNA binding, cleavage, genotoxicity, and anticancer activity. This study highlights the role of the N-sulfonamide derivative in determining the interaction type with DNA and demonstrates potential applications in cancer therapy (González-Álvarez et al., 2013).

Synthesis and Antimicrobial/Antiproliferative Agents

The synthesis of N-ethyl-N-methylbenzenesulfonamide derivatives and their evaluation as antimicrobial and antiproliferative agents have been documented, revealing their potential in medical applications. A study by Shimaa M. Abd El-Gilil (2019) focuses on the development of new sulfonamide derivatives with enhanced biological activities, pointing out the specific compounds that showed significant cytotoxic and antimicrobial effects (El-Gilil, 2019).

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body.

Safety and Hazards

Without specific safety data for this compound, general precautions should be taken while handling it, including avoiding inhalation, ingestion, or contact with skin and eyes .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6S2/c1-14-20(31-22(24-14)15-6-8-17(28-3)19(12-15)30-5)10-11-23-32(25,26)21-13-16(27-2)7-9-18(21)29-4/h6-9,12-13,23H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVRYILDJRAQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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